Home > Products > Screening Compounds P91958 > N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine - 2034331-98-9

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-2973167
CAS Number: 2034331-98-9
Molecular Formula: C13H10F3N9O
Molecular Weight: 365.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. Research indicates it displays excellent pharmacokinetic properties, along with high potency both in vitro and in vivo. Notably, it effectively downregulates c-Myc and inhibits tumor growth in xenograft studies. []

    Relevance: While both AZD5153 and the target compound share the core structure of a [, , ]triazolo[4,3-b]pyridazine ring substituted with a methoxy group at the 6-position, AZD5153 incorporates a piperidine ring linked to the triazolopyridazine moiety via a phenoxy-ethyl-piperazinone substituent. This highlights the exploration of different substituents and linkers within the same heterocyclic core for BET inhibition.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 acts as a highly selective c-Met inhibitor. Developed through structure-based drug design, it exhibited desirable preclinical properties but was ultimately terminated due to broad phosphodiesterase (PDE) family inhibition leading to myocardial degeneration in rats. []

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

    Compound Description: Compound 1632 functions as a Lin28 inhibitor, effectively blocking the interaction between Lin28 and let-7 microRNA. This action rescues let-7 processing and function in cancer cells, induces differentiation in mouse embryonic stem cells, and reduces tumor-sphere formation. [, ]

    Relevance: Compound 1632 possesses a [, , ]triazolo[4,3-b]pyridazine core similar to the target compound, with a methyl group at the 6-position. It differs significantly by having a phenyl acetamide substituent at the 3-position. This difference highlights how modifications to the core structure can shift the target from BET proteins to other targets like Lin28.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor that unfortunately exhibited species-dependent toxicity, causing compromised renal function in patients due to crystal deposits in renal tubules. This toxicity was linked to its metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). []

    Relevance: Both SGX523 and the target compound contain the [, , ]triazolo[4,3-b]pyridazine scaffold. SGX523 is substituted with a 1-methyl-1H-pyrazol-4-yl group at the 6-position and linked to a quinoline ring via a sulfur atom at the 3-position. The different linker and substituents highlight the diverse structural modifications possible while retaining the core triazolopyridazine motif, and the example of SGX523 emphasizes the importance of considering metabolic stability and potential toxicity.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Although Compound 1 does not share the exact core structure, it provides an interesting comparison due to its shared pharmacological target (c-Met) with some previously mentioned compounds. It highlights the exploration of different heterocyclic systems, in this case, a [, , ]triazolo[4,3-b]pyridazine linked to a 1,5-naphthyridine ring, for targeting similar biological pathways.

Overview

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure features a methoxy-substituted triazolo-pyridazine core and a trifluoromethyl group, which are significant in medicinal chemistry due to their potential biological activities. This compound is under investigation for various therapeutic applications, particularly in cancer treatment and other pharmacological fields.

Source and Classification

This compound can be classified as an organoheterocyclic compound, specifically a triazolopyridazine derivative. The presence of multiple nitrogen atoms in its structure contributes to its reactivity and potential biological activity. It is recognized for its structural diversity and has been the subject of various synthetic and biological studies aimed at understanding its properties and applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves several key steps:

  1. Formation of the Triazolo-Pyridazine Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using methyl iodide or dimethyl sulfate.
  3. Trifluoromethylation: The trifluoromethyl group can be introduced through methods such as the use of trifluoromethylating agents like trifluoromethyl sulfonates or other fluorinated reagents.
  4. Final Assembly: The final compound is assembled through coupling reactions that link the various functional groups together.

The synthesis often requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is represented as C₁₄H₁₃F₃N₅O. The structure features:

  • Triazole Rings: Two fused triazole rings that contribute to the compound's heterocyclic nature.
  • Methoxy Group: A methoxy substituent that enhances solubility and potentially bioavailability.
  • Trifluoromethyl Group: This group increases lipophilicity and may enhance biological activity.

The 3D conformation of the molecule can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions:

  1. Oxidation: This compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
  2. Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify existing functional groups.
  3. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under suitable conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific biological targets such as proteins involved in cell signaling pathways. For instance:

  • Targeting BET Proteins: By binding to bromodomain and extraterminal domain proteins (BET), this compound may inhibit their activity. This inhibition can lead to downregulation of oncogenes like c-Myc.

Understanding these interactions is crucial for developing therapeutic agents targeting cancer and other diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine include:

  • Molecular Weight: Approximately 284.29 g/mol
  • Density: Not readily available but typically estimated based on structural components.

Chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of the methoxy group.

Further studies are required to characterize these properties comprehensively.

Applications

Scientific Uses

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer drugs targeting specific pathways.
  2. Biological Research: Investigating mechanisms involved in cell signaling and gene regulation.

Ongoing research aims to explore its full therapeutic potential across various domains in pharmacology.

Properties

CAS Number

2034331-98-9

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C13H10F3N9O

Molecular Weight

365.28

InChI

InChI=1S/C13H10F3N9O/c1-26-11-5-4-8-18-20-10(24(8)23-11)6-17-7-2-3-9-19-21-12(13(14,15)16)25(9)22-7/h2-5H,6H2,1H3,(H,17,22)

InChI Key

DYHATTDGRXPJAL-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC3=NN4C(=NN=C4C(F)(F)F)C=C3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.